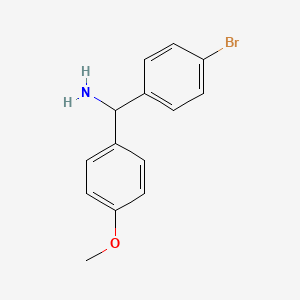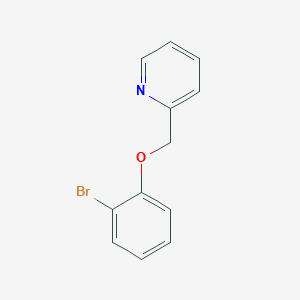![molecular formula C14H12N2O3S B1291242 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid CAS No. 1016690-79-1](/img/structure/B1291242.png)
2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid (2-ABTNA) is an important molecule used in many scientific research applications. It is an analog of nicotinic acid and is used in a variety of biochemical and physiological studies. 2-ABTNA is a derivative of nicotinic acid, which is a derivative of nicotinic acid and is used in a variety of biochemical and physiological studies. It is used for a variety of applications, including in drug development, as a tool for studying enzyme-substrate interactions, and as a reagent for synthesizing other molecules.
科学的研究の応用
Overview of Nicotinic Acid and Its Derivatives
Nicotinic acid, also known as niacin, and its derivatives, including 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid, have been extensively studied for their multifaceted roles in lipid metabolism and potential therapeutic applications. Despite the specific compound this compound not being directly mentioned in the available literature, insights can be drawn from studies on nicotinic acid and its broader applications in scientific research.
Therapeutic Applications in Lipid Disorders
Nicotinic acid has been recognized for its efficacy in modulating lipid profiles, including reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) levels. It is considered the most effective agent for elevating HDL-cholesterol and has shown promise in slowing atherosclerotic progression and even regressing atherosclerosis in patients on statin therapy without adversely affecting glycemic control in the majority of diabetes patients (McCormack & Keating, 2005). Furthermore, nicotinic acid's anti-inflammatory effects and its role in adiponectin secretion enhancement highlight its atheroprotective potential (Digby, Lee, & Choudhury, 2009).
Molecular Insights and Drug Development
The identification of G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid has been a significant advancement, offering insights into the drug's mechanism of action and facilitating the development of novel molecules that mimic its beneficial effects without the associated side effects (Shen & Colletti, 2009).
Anticancer Potential
Nicotinic acid derivatives have been explored for their anticancer potential, with several synthetic approaches yielding compounds that exhibit a range of biological properties, indicating the importance of nicotinic acid and its derivatives in the development of anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Bioanalytical and Pharmacological Studies
Advances in bioanalytical methods, particularly LC-MS/MS, have been instrumental in quantifying niacin and its metabolites in clinical studies. These developments are critical for understanding the pharmacology of niacin, including its metabolic pathways and the relationship between its pharmacokinetics and pharmacodynamics (Mullangi & Srinivas, 2011).
Safety and Hazards
特性
IUPAC Name |
2-[(4-carbamoylphenyl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c15-12(17)10-5-3-9(4-6-10)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H2,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDLXWWGNJKFFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)
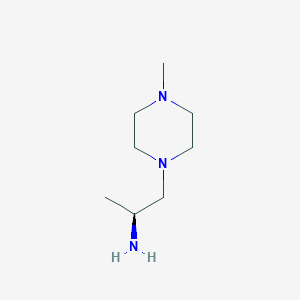
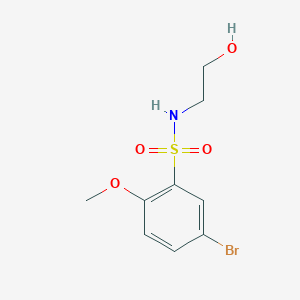


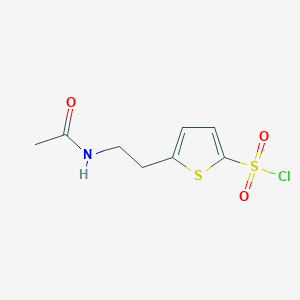



![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)


